Methyl pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-2-7-4-8-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVNUAHPLDBEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878878 | |

| Record name | 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34253-01-5 | |

| Record name | Methyl pyrimidine-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034253015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34253-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PYRIMIDINE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5P89WR6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Pyrimidine-5-carboxylate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of methyl pyrimidine-5-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural attributes, synthesis, and reactivity of this compound, offering field-proven insights into its application.

Core Molecular Identity and Structure

Methyl pyrimidine-5-carboxylate is a key heterocyclic compound featuring a pyrimidine ring substituted with a methyl ester group at the 5-position. This unique arrangement of a nitrogen-rich aromatic core and an electron-withdrawing group dictates its chemical behavior and renders it a valuable synthon for constructing complex molecular architectures.

The fundamental identity of this molecule is established by its chemical formula, C₆H₆N₂O₂, and a molecular weight of approximately 138.12 g/mol .[1][2] Its structure is unambiguously defined by standard chemical identifiers.

Table 1: Key Identifiers for Methyl Pyrimidine-5-carboxylate

| Identifier | Value | Source(s) |

| CAS Number | 34253-01-5 | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][2] |

| IUPAC Name | methyl pyrimidine-5-carboxylate | [1] |

| SMILES | COC(=O)c1cncnc1 | [1][3] |

| InChIKey | XMVNUAHPLDBEJH-UHFFFAOYSA-N | [2][4] |

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties and spectroscopic signature is fundamental for its practical application in a laboratory setting. These data serve as a self-validating system for confirming the identity, purity, and stability of the material.

Table 2: Physicochemical Properties of Methyl Pyrimidine-5-carboxylate

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow solid | [6] |

| Melting Point | 76 - 81 °C | |

| Boiling Point | 224.3 °C at 760 mmHg (Predicted) | |

| Density | 1.213 g/cm³ (Predicted) |

Spectroscopic Analysis

Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous identification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the pyrimidine ring and the methyl ester. The aromatic protons at positions 2, 4, and 6 are highly deshielded due to the electron-withdrawing nature of the nitrogen atoms and the carboxylate group, appearing in the downfield region. The methyl group protons appear as a sharp singlet in the upfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the ester group typically appears around 160-170 ppm. The aromatic carbons of the pyrimidine ring resonate at distinct chemical shifts, influenced by their position relative to the nitrogen atoms and the ester substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands for methyl pyrimidine-5-carboxylate include:

-

C=O Stretch: A strong absorption band in the range of 1700–1730 cm⁻¹, characteristic of the ester carbonyl group.[7][8]

-

C=N and C=C Ring Stretching: Multiple bands in the 1450–1620 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.[8]

-

C-O Stretch: A distinct band, typically found between 1200-1300 cm⁻¹, for the ester C-O bond.[7]

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl group's aliphatic C-H stretches are observed just below 3000 cm⁻¹.[7]

-

Synthesis and Purification

The reliable synthesis of methyl pyrimidine-5-carboxylate is crucial for its use in research and development. Several synthetic routes have been established, with the choice often depending on the availability of starting materials and the desired scale.

Principal Synthesis Route: Esterification of 5-Pyrimidinecarboxylic Acid

The most direct and common method for preparing methyl pyrimidine-5-carboxylate is the esterification of the corresponding carboxylic acid. Due to the sensitive nature of the pyrimidine ring, which can be prone to side reactions under harsh acidic conditions, methylation using diazomethane is a preferred laboratory-scale method. This reaction is high-yielding and proceeds under mild conditions, preserving the integrity of the heterocyclic core.

This protocol is a self-validating system; successful synthesis is confirmed by the cessation of nitrogen evolution and subsequent spectroscopic analysis of the purified product.

Causality: The choice of diazomethane is dictated by its high reactivity and the mild, non-acidic conditions required, which prevents degradation of the pyrimidine ring. The workup procedure is designed to remove unreacted starting materials and byproducts, with the final recrystallization step ensuring high purity.

-

Reaction Setup: In a specialized diazomethane generation apparatus (e.g., a Mini-Diazald apparatus), dissolve crude 5-pyrimidinecarboxylic acid (1.0 eq) in a mixture of dry tetrahydrofuran (THF) and a minimal amount of water. Cool the solution to 0 °C.

-

Diazomethane Generation: In the generating flask of the apparatus, add a solution of Diazald (N-methyl-N-nitroso-p-toluenesulfonamide, ~1.4 eq) in ether dropwise to a heated (65 °C) solution of potassium hydroxide (KOH) in aqueous ethanol.

-

Reaction: The generated diazomethane gas is co-distilled with ether and bubbled directly into the cooled solution of the carboxylic acid. The reaction is complete when the yellow color of diazomethane persists and nitrogen gas evolution ceases (typically 2-3 hours).

-

Quenching: Carefully add acetic acid dropwise to the reaction mixture to quench any excess diazomethane until the yellow color disappears.

-

Workup and Isolation: Remove the solvents under reduced pressure. Resuspend the residue in water, basify to pH 9 with sodium carbonate, and extract the product into chloroform or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield the crude product.

-

Final Purification: Recrystallize the crude solid from a suitable solvent system, such as chloroform/hexane, to obtain pure, light-yellow crystals of methyl pyrimidine-5-carboxylate.

Workflow for Diazomethane Esterification

Caption: Workflow for the synthesis of methyl pyrimidine-5-carboxylate.

Chemical Reactivity and Synthetic Applications

The reactivity of methyl pyrimidine-5-carboxylate is governed by the interplay between the electron-deficient pyrimidine ring and the electrophilic ester functionality. This dual reactivity makes it a versatile intermediate in the synthesis of complex heterocyclic systems.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by leaving groups at the 2, 4, or 6 positions. While the parent molecule lacks such groups, its derivatives are highly reactive. For instance, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylates exhibit regioselective reactivity with amines, where substitution can occur at either the 5-position (displacing chlorine) or the 2-position (displacing the methylsulfonyl group), depending on whether the carboxylate is esterified or a free acid.[9]

A key synthetic application involves the construction of 2-substituted pyrimidines. A general and high-yielding method involves the reaction of amidinium salts with a propen-1-ol derivative, which cyclizes to form the pyrimidine-5-carboxylate core.[10][11] This highlights the role of the C5-carboxylate scaffold in templating the formation of the pyrimidine ring itself.

Reactivity of the Methyl Ester Group

The methyl ester at the C5 position is a classic electrophilic functional group that can undergo a variety of transformations:

-

Saponification: Hydrolysis of the ester to the corresponding carboxylic acid using a base (e.g., NaOH, LiOH) is a straightforward transformation. The resulting 5-pyrimidinecarboxylic acid is a key intermediate for forming amides or other derivatives.

-

Aminolysis/Amidation: Direct reaction with amines can form the corresponding amides. This is often facilitated by converting the ester to the more reactive acyl chloride or by using coupling agents (e.g., HATU, EDC) after hydrolysis to the carboxylic acid.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (5-hydroxymethylpyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Application as a Bioisostere and Scaffold in Drug Discovery

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry.[12] Its ability to act as a bioisostere for phenyl rings and its capacity to engage in multiple hydrogen bonds make it a cornerstone of modern drug design. Methyl pyrimidine-5-carboxylate serves as an invaluable starting point for accessing a wide array of biologically active molecules.

Derivatives of pyrimidine-5-carboxylates are being actively investigated as potent therapeutic agents, including:

-

Antiviral Agents: Dihydroxypyrimidine (DHP) carboxylates have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme for viral replication.[13]

-

Anticancer Agents: The pyrimidine scaffold is present in numerous approved anticancer drugs. Novel pyrimidine derivatives are continuously being developed as inhibitors of key targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and other kinases.

-

Anti-inflammatory and Antidiabetic Agents: The structural versatility of pyrimidines allows for the design of molecules that can inhibit enzymes like α-glucosidase and α-amylase for diabetes treatment or modulate inflammatory pathways.[11][14]

Logical Relationship of Reactivity

Caption: Reactivity pathways and applications of methyl pyrimidine-5-carboxylate.

Safety and Handling

As a laboratory chemical, methyl pyrimidine-5-carboxylate requires careful handling to minimize risk. It is classified as a hazardous substance.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

Methyl pyrimidine-5-carboxylate is more than a simple chemical intermediate; it is a strategic building block that provides access to a rich and diverse chemical space. Its well-defined structure, predictable reactivity, and role as a privileged scaffold underscore its importance in the field of drug discovery. The synthetic protocols and reactivity patterns detailed in this guide provide a robust framework for researchers to leverage this versatile molecule in the development of novel therapeutics. A thorough understanding of its properties and adherence to safety protocols are paramount to its successful application in the laboratory.

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]

-

Chaudhari, S. S., & Suryawanshi, V. D. (2022). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

-

Wu, Y.-M. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. Available at: [Link]

-

Blyumin, E. V., & Volovenko, Y. M. (2000). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications, 10(6), 241-242. Available at: [Link]

- (Reference intentionally omitted for numbering consistency)

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. Available at: [Link]

-

Richter, M. F., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 8(2). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253902, Methyl pyrimidine-5-carboxylate. Retrieved from [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2). Available at: [Link]

- (Reference intentionally omitted for numbering consistency)

-

Al-Ostath, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5488-5515. Available at: [Link]

-

Drake, A. W., et al. (2021). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Available at: [Link]

- (Reference intentionally omitted for numbering consistency)

-

Stenutz. (n.d.). methyl pyrimidine-5-carboxylate. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). METHYL PYRIMIDINE-5-CARBOXYLATE. Retrieved from [Link]

- (Reference intentionally omitted for numbering consistency)

- (Reference intentionally omitted for numbering consistency)

- (Reference intentionally omitted for numbering consistency)

- (Reference intentionally omitted for numbering consistency)

- (Reference intentionally omitted for numbering consistency)

- (Reference intentionally omitted for numbering consistency)

-

Al-Ghorbani, M., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 27(14), 4381. Available at: [Link]

- (Reference intentionally omitted for numbering consistency)

- (Reference intentionally omitted for numbering consistency)

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Available at: [Link]

-

Amu, O. J., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4). Available at: [Link]

Sources

- 1. Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. methyl pyrimidine-5-carboxylate [stenutz.eu]

- 4. METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR spectrum [chemicalbook.com]

- 5. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METHYL PYRIMIDINE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 12. Pyrimidine synthesis [organic-chemistry.org]

- 13. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl pyrimidine-5-carboxylate

An In-depth Technical Guide to Methyl Pyrimidine-5-carboxylate

Abstract

Methyl pyrimidine-5-carboxylate is a pivotal heterocyclic compound featuring a pyrimidine core functionalized with a methyl ester group. This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis methodologies, and chemical reactivity. Furthermore, it explores the compound's significant role as a versatile building block in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Chemical Identity and Structure

Methyl pyrimidine-5-carboxylate is an aromatic heterocyclic compound. The pyrimidine ring, an electron-deficient system, coupled with the electron-withdrawing carboxylate group, defines its chemical behavior and utility in synthesis.

-

IUPAC Name : methyl pyrimidine-5-carboxylate[1]

-

Synonyms : 5-Pyrimidinecarboxylic acid, methyl ester; 5-Methoxycarbonylpyrimidine[1][3]

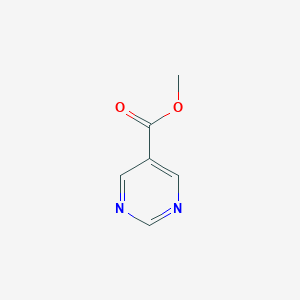

Caption: 2D Structure of Methyl pyrimidine-5-carboxylate.

Physicochemical and Spectroscopic Properties

The physical properties and spectroscopic data are crucial for the identification, purification, and characterization of methyl pyrimidine-5-carboxylate.

Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 138.12 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 76-81 °C | [4] |

| InChI Key | XMVNUAHPLDBEJH-UHFFFAOYSA-N | [4][5] |

| SMILES | COC(=O)c1cncnc1 | [4][6] |

Spectroscopic Profile

Spectroscopic analysis confirms the molecular structure of the compound.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and a singlet for the methyl ester protons. The chemical shifts of the ring protons are influenced by the nitrogen atoms and the carboxylate group, typically appearing in the downfield region. A representative spectrum is available from various chemical suppliers.[5]

-

¹³C NMR : The carbon NMR would show signals for the three unique carbons in the pyrimidine ring, the carbonyl carbon of the ester, and the methyl carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically around 1720 cm⁻¹. Additional peaks corresponding to C-N and C-H vibrations of the aromatic ring are also present.[7]

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (138.12 g/mol ).

Synthesis and Manufacturing

Methyl pyrimidine-5-carboxylate can be synthesized through several routes. A particularly efficient and modern approach involves an inverse-electron-demand Diels-Alder reaction between a 1,2,3-triazine and an amidine. This method is notable for its high yields and remarkably fast reaction rates at room temperature.[7][8]

Caption: General workflow for the rapid synthesis of pyrimidine-5-carboxylates.

Detailed Synthesis Protocol

This protocol is based on the highly efficient reaction between methyl 1,2,3-triazine-5-carboxylate and amidines.[7][8]

Objective: To synthesize a 2-substituted methyl pyrimidine-5-carboxylate.

Materials:

-

Methyl 1,2,3-triazine-5-carboxylate

-

Appropriate amidine (e.g., benzamidine hydrochloride)

-

Base (e.g., triethylamine, if starting from amidine salt)

-

Anhydrous acetonitrile (CH₃CN)

Procedure:

-

Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 1,2,3-triazine-5-carboxylate (1 equivalent) in anhydrous acetonitrile to a concentration of 0.1 M.

-

Amidine Addition: In a separate flask, prepare a solution of the amidine (1.1 equivalents) in anhydrous acetonitrile. If using an amidine salt, add a suitable base like triethylamine to liberate the free amidine.

-

Reaction: Add the amidine solution to the triazine solution at room temperature with stirring. The reaction is typically extremely rapid, often completing in under 5 minutes.[7][8]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude product can then be purified using column chromatography on silica gel to yield the pure methyl pyrimidine-5-carboxylate derivative.

Causality: This reaction's efficiency stems from the inverse-electron-demand Diels-Alder mechanism. The electron-deficient 1,2,3-triazine ring acts as the diene, and the amidine serves as the dienophile. The subsequent retro-Diels-Alder reaction expels nitrogen gas (N₂), driving the reaction to completion and forming the stable pyrimidine ring.

Chemical Reactivity and Applications

The reactivity of methyl pyrimidine-5-carboxylate is dictated by its two primary functional groups: the pyrimidine ring and the methyl ester. This dual functionality makes it a valuable intermediate in organic synthesis.

-

Pyrimidine Ring : As an electron-deficient heterocycle, the pyrimidine ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, particularly if further activated by leaving groups on the ring.

-

Methyl Ester Group : The ester can undergo standard transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into various amides through reaction with amines. This versatility is key to its role in drug discovery.

Caption: Key reactivity pathways of methyl pyrimidine-5-carboxylate.

Applications in Drug Development and Agrochemicals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9][10] Methyl pyrimidine-5-carboxylate serves as a crucial starting material or intermediate for more complex, biologically active molecules.

-

Enzyme Inhibitors : Derivatives such as pyrimidine-5-carboxamides are being investigated as potent inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT) for treating diabetes and metabolic syndrome.[11] Dihydroxypyrimidine methyl carboxylates have been explored as inhibitors of viral endonucleases.[12]

-

Anticancer and Antiviral Agents : The pyrimidine core is fundamental to many anticancer and antiviral drugs. The ability to easily modify the 5-carboxylate group allows for the synthesis of libraries of compounds for screening against various therapeutic targets.[13]

-

Agrochemicals : It is also used as a building block in the synthesis of modern herbicides and fungicides, contributing to crop protection.[13]

Safety and Handling

Proper handling of methyl pyrimidine-5-carboxylate is essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous.[1]

| Hazard Class | GHS Code | Signal Word | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Danger | Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [1][2] | |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [1][2] |

Recommended Precautions

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing.[14] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[14]

References

-

Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem. (n.d.). PubChem. [Link]

-

Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem. (n.d.). PubChem. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Organic-Chemistry.org. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 34253-01-5 Name: Methyl pyrimidine-5-carboxylate. (n.d.). XiXisys.com. [Link]

-

4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC. (n.d.). PubMed Central. [Link]

-

Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - MDPI. (n.d.). MDPI. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem. (n.d.). PubChem. [Link]

-

methyl pyrimidine-5-carboxylate - Stenutz. (n.d.). Stenutz. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (2022, May 21). MDPI. [Link]

-

Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PubMed Central. (2022, October 1). PubMed Central. [Link]

-

METHYL PYRIMIDINE-5-CARBOXYLATE - gsrs. (n.d.). Gsrs. [Link]

-

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.). ACS Publications. [Link]

-

Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution | The Journal of Organic Chemistry - ACS Publications. (2021, September 9). ACS Publications. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). MDPI. [Link]

- EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents. (n.d.).

Sources

- 1. Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 嘧啶-5-甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Methyl pyrimidine-5-carboxylate 95 34253-01-5 [sigmaaldrich.com]

- 5. METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR [m.chemicalbook.com]

- 6. methyl pyrimidine-5-carboxylate [stenutz.eu]

- 7. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34253-01-5 Name: Methyl pyrimidine-5-carboxylate [xixisys.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Pyrimidine Core

An In-Depth Technical Guide to Methyl Pyrimidine-5-carboxylate

This document provides a comprehensive technical overview of Methyl pyrimidine-5-carboxylate (CAS No. 34253-01-5), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, reactivity, and application, grounded in established scientific principles.

The pyrimidine ring is a cornerstone of modern medicinal chemistry and chemical biology. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design, frequently enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile core for interacting with a wide array of biological targets.[2]

Methyl pyrimidine-5-carboxylate emerges as a particularly valuable derivative. It serves not as an end-product but as a strategic intermediate, offering a stable, easily handled solid form with two key points for chemical modification: the ester at the 5-position and the aromatic nitrogen-containing ring itself. This guide will elucidate the pathways to harness its synthetic potential.

Physicochemical & Structural Data

A precise understanding of a compound's physical properties is the foundation of its effective application in the laboratory. The data below has been compiled from verified sources to ensure accuracy for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 34253-01-5 | [3][4] |

| Molecular Formula | C₆H₆N₂O₂ | [4] |

| Molecular Weight | 138.12 g/mol | |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 76-81 °C | [6] |

| IUPAC Name | methyl pyrimidine-5-carboxylate | [4] |

| SMILES | COC(=O)c1cncnc1 | |

| InChIKey | XMVNUAHPLDBEJH-UHFFFAOYSA-N | [3][4] |

Synthesis Strategies: From Precursors to Product

The synthesis of Methyl pyrimidine-5-carboxylate can be approached from two primary directions: modification of a pre-existing pyrimidine ring or de novo construction of the ring from acyclic precursors. The choice of method depends on starting material availability, required scale, and desired purity profile.

Strategy A: De Novo Ring Construction via Condensation

The most versatile and widely employed methods for pyrimidine synthesis involve the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine.[7] A general and high-yielding approach for producing 2-substituted pyrimidine-5-carboxylates has been described, which can be adapted for the unsubstituted target compound.[8][9]

The causality behind this strategy lies in the electrophilic nature of the C-C-C fragment and the nucleophilic character of the amidine. The reaction proceeds through a series of condensation and cyclization steps, ultimately eliminating water to form the stable aromatic pyrimidine ring.

Caption: General workflow for de novo pyrimidine synthesis.[8]

Strategy B: Direct Esterification of 5-Pyrimidinecarboxylic Acid

When the corresponding carboxylic acid is readily available, direct esterification is the most straightforward route. Standard esterification conditions (e.g., methanol with a catalytic amount of strong acid like H₂SO₄) are effective. For sensitive substrates or small-scale synthesis where purification can be challenging, conversion of the acid to an acid chloride followed by reaction with methanol is a reliable alternative.

A documented method involves dissolving crude pyrimidine-5-carboxylic acid in a solvent mixture and using a Diazald apparatus, which generates diazomethane in situ.[10]

Causality: Diazomethane is a potent methylating agent that reacts rapidly and cleanly with carboxylic acids to form methyl esters. The only byproduct is nitrogen gas, which simplifies workup significantly. However, diazomethane is highly toxic and explosive , and this procedure should only be performed by experienced chemists in a suitable fume hood with appropriate safety precautions.

This protocol is chosen for its high yield, operational simplicity, and avoidance of highly hazardous reagents like diazomethane. It is a self-validating system because the intermediate acid chloride is highly reactive and drives the reaction to completion upon addition of methanol.

Materials:

-

5-Pyrimidinecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, ice bath, appropriate glassware

Step-by-Step Methodology:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 5-pyrimidinecarboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Rationale: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products. Anhydrous conditions are critical as both SOCl₂ and the resulting acid chloride react with water.

-

-

Reaction Completion: Allow the mixture to warm to room temperature and then gently reflux for 2 hours. The suspension should become a clear solution, indicating the formation of the soluble acid chloride.

-

Rationale: Refluxing provides the necessary activation energy to drive the reaction to completion. Visual confirmation of dissolution is a reliable indicator.

-

-

Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Rationale: Thionyl chloride is volatile and must be completely removed before adding the alcohol to prevent unwanted side reactions. A trap containing a sodium hydroxide solution is recommended to neutralize the corrosive vapors.

-

-

Esterification: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath. Add anhydrous methanol (3.0 eq) dropwise.

-

Rationale: The reaction of the acid chloride with methanol is highly exothermic. Dropwise addition at 0 °C maintains control. An excess of methanol ensures the reaction goes to completion.

-

-

Workup and Purification: After stirring for 1 hour at room temperature, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Rationale: The NaHCO₃ solution neutralizes any remaining acidic species (like HCl byproduct). Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

-

Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure Methyl pyrimidine-5-carboxylate.

-

Rationale: The brine wash removes residual water, and MgSO₄ is a fast and effective drying agent. Recrystallization is a robust method for purifying crystalline solids to high purity.

-

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a comprehensive and self-validating "fingerprint" of the molecule.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the three distinct aromatic protons on the pyrimidine ring and a singlet for the methyl ester protons.[4][11] |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the methyl carbon, and the four unique carbons of the pyrimidine ring.[12] |

| FT-IR | Characteristic stretches for C=O (ester), C-O, aromatic C=C and C=N bonds.[13][14] |

| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of 138.12.[13] |

| HPLC | A single major peak indicating high purity. |

Chemical Reactivity & Applications in Drug Discovery

Methyl pyrimidine-5-carboxylate is a versatile scaffold. Its reactivity can be selectively targeted at either the ester functional group or the pyrimidine ring, making it a valuable starting point for building molecular complexity.

Key Transformations and Applications:

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed to 5-pyrimidinecarboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup. This carboxylic acid is a key pharmacophore in certain drug candidates, such as dihydroxypyrimidine (DHP) inhibitors of viral enzymes.[15][16]

-

Amidation: The ester can be converted to a wide range of amides via direct reaction with amines (aminolysis) or by first converting to the acid chloride. Pyrimidine-5-carboxamides are being actively investigated as potent and selective inhibitors of Nicotinamide N-methyltransferase (NNMT), a therapeutic target for diabetes and metabolic disorders.[17]

-

Ring Functionalization: While the unsubstituted pyrimidine ring is relatively electron-deficient and resistant to electrophilic substitution, it is susceptible to nucleophilic attack, especially if activated by an appropriate leaving group. The chloro-substituted analogue, Methyl 2-chloropyrimidine-5-carboxylate, is a prime example. The chlorine at the 2-position is readily displaced by nucleophiles (e.g., amines, thiols) or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex structures.[5][18][19]

Caption: Synthetic utility of Methyl pyrimidine-5-carboxylate.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Methyl pyrimidine-5-carboxylate is classified as a hazardous substance and must be handled accordingly.

GHS Hazard Profile

| Category | Code | Description |

| Pictograms | GHS05, GHS07 | Corrosion, Exclamation Mark |

| Signal Word | Danger | [20][21] |

| Hazard Statements | H315 | Causes skin irritation[4][21] |

| H318 | Causes serious eye damage[4][21] | |

| H335 | May cause respiratory irritation[4][21] | |

| Target Organs | Respiratory System | [20] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.[20]

-

Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation (e.g., weighing on creased paper, careful spatula work).

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[21]

-

Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

-

References

-

Sigma-Aldrich. Methyl pyrimidine-5-carboxylate 95. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/658406]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Reactivity of Methyl 2-chloropyrimidine-5-carboxylate. [URL: https://www.inno-pharmchem.com/news/exploring-the-synthesis-and-reactivity-of-methyl-2-chloropyrimidine-5-carboxylate-287714-35-6][5]

-

Sigma-Aldrich. Methyl pyrimidine-5-carboxylate 95 Safety Information. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/658406][20]

-

ChemicalBook. METHYL PYRIMIDINE-5-CARBOXYLATE synthesis. [URL: https://www.chemicalbook.com/synthesis/34253-01-5.htm][10]

-

Stenutz. methyl pyrimidine-5-carboxylate. [URL: https://www.stenutz.eu/chem/solv34253-01-5][3]

-

ChemSrc. METHYL PYRIMIDINE-5-CARBOXYLATE | 34253-01-5. [URL: https://www.chemsrc.com/en/cas/34253-01-5_274716.html][22]

-

AstaTech. METHYL PYRIMIDINE-5-CARBOXYLATE CAS#: 34253-01-5. [URL: https://www.astatechinc.com/methyl-pyrimidine-5-carboxylate-cas-34253-01-5/][6]

-

PubChem. Methyl pyrimidine-5-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/253902][4]

-

He, T., et al. (2020). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7780004/][15]

-

Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [URL: https://www.mans.edu.eg/facphar/arabic/dept/10/10-3/10-3-1.pdf][7]

-

Santa Cruz Biotechnology. Methyl pyrimidine-5-carboxylate | CAS 34253-01-5. [URL: https://www.scbt.com/p/methyl-pyrimidine-5-carboxylate-34253-01-5]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-25767][8]

-

Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film... [URL: https://www.rsc.org/suppdata/c9/nj/c9nj00445a/c9nj00445a1.pdf][13]

-

SynQuest Laboratories. Methyl pyrimidine-5-carboxylate Safety Data Sheet. [URL: https://www.synquestlabs.com/sds/4H23-1-04][21]

-

Fülöp, F., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/10/3318][14]

-

Fisher Scientific. SAFETY DATA SHEET - Methyl 2-chloropyrimidine-5-carboxylate. [URL: https://www.fishersci.com/sds?productName=MO07903ZZ&productDescription=METHYL-2-CHLOROPYRIMIDINE-5-CARBOXYLATE%2C-97%25%2C-MAYBRIDGE&vendorId=VN00033239&countryCode=US&language=en][23]

-

ResearchGate. (PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. [URL: https://www.researchgate.net/publication/362947936_Synthesis_and_Structure_of_Methyl_2-Amino-7-aryl-4-oxo-3H-pyrido23-dpyrimidine-5-carboxylates][24]

-

ChemWhat. Methyl 2,4-dihydroxy-6-MethylpyriMidine-5-carboxylate (CAS No. 869891-41-8) SDS. [URL: https://www.chemwhat.com/sds/869891-41-8.pdf][25]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001172][18]

-

ChemicalBook. METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/34253-01-5_1HNMR.htm][11]

-

CNKI. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [URL: https://en.cnki.com.cn/Article_en/CJFDTotal-SPKX201509012.htm][26]

-

Benchchem. Methyl 2-chloropyrimidine-5-carboxylate|CAS 287714-35-6. [URL: https://www.benchchem.com/product/b1095][19]

-

Organic Chemistry Portal. Pyrimidine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm][9]

-

MDPI. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. [URL: https://www.mdpi.com/1422-0067/24/1/409][12]

-

ACS Publications. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00150][17]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [URL: https://www.mdpi.com/1424-8247/17/10/1258][1]

-

ACS Publications. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. [URL: https://pubs.acs.org/doi/10.1021/ja01180a049][27]

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956244/][2]

-

ChemScene. Methyl 2-chloropyrimidine-5-carboxylate | CAS 287714-35-6. [URL: https://www.chemscene.com/products/Methyl-2-chloropyrimidine-5-carboxylate-CS-W018560.html][28]

-

National Center for Biotechnology Information. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6636040/][29]

-

Sigma-Aldrich. 2-chloropyrimidine-5-carboxylic acid AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/716180][30]

-

National Center for Biotechnology Information. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8484964/][31]

-

MDPI. Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. [URL: https://www.mdpi.com/2673-4133/3/3/23][32]

-

Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [URL: https://www.jocpr.com/articles/a-green-and-efficient-hydrolysis-of-methyl-5chloropyrazine2carboxylic-acid-ester.pdf][16]

-

Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [URL: https://www.ias.ac.in/article/fulltext/jcsc/131/06/0080][33]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. methyl pyrimidine-5-carboxylate [stenutz.eu]

- 4. Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. METHYL PYRIMIDINE-5-CARBOXYLATE CAS#: 34253-01-5 [m.chemicalbook.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. METHYL PYRIMIDINE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. Methyl pyrimidine-5-carboxylate 95 34253-01-5 [sigmaaldrich.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. METHYL PYRIMIDINE-5-CARBOXYLATE | 34253-01-5 [chemicalbook.com]

- 23. fishersci.com [fishersci.com]

- 24. researchgate.net [researchgate.net]

- 25. Page loading... [guidechem.com]

- 26. biomedres.info [biomedres.info]

- 27. pubs.acs.org [pubs.acs.org]

- 28. chemscene.com [chemscene.com]

- 29. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 2-chloropyrimidine-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 31. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. ias.ac.in [ias.ac.in]

Methyl Pyrimidine-5-Carboxylate: A Comprehensive Technical Guide for Advanced Research

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutic agents. Among the myriad of heterocyclic systems, the pyrimidine core stands out for its prevalence in biologically active molecules, including nucleic acids, vitamins, and a plethora of synthetic drugs.[1][2] This guide focuses on a particularly valuable derivative: methyl pyrimidine-5-carboxylate. Its unique electronic and structural features make it a versatile building block for creating diverse chemical libraries aimed at a wide range of biological targets. This document provides an in-depth exploration of its fundamental properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Core Molecular Attributes of Methyl Pyrimidine-5-Carboxylate

Methyl pyrimidine-5-carboxylate is a solid, crystalline compound at room temperature.[3] A thorough understanding of its fundamental molecular and physical properties is the bedrock of its effective utilization in synthesis and drug design.

Molecular Formula and Weight

The chemical identity of methyl pyrimidine-5-carboxylate is defined by its elemental composition and mass.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [3][4][5][6][7] |

| Molecular Weight | 138.12 g/mol | [3][4][6] |

| Exact Mass | 138.042927438 Da | [7] |

Structural Representation and Chemical Identifiers

The spatial arrangement of atoms and their connectivity dictate the molecule's reactivity and intermolecular interactions.

Diagram 1: Chemical Structure and IUPAC Name

Caption: 2D structure of methyl pyrimidine-5-carboxylate.

| Identifier | Value |

| IUPAC Name | methyl pyrimidine-5-carboxylate |

| CAS Number | 34253-01-5 |

| SMILES | COC(=O)c1cncnc1 |

| InChI | 1S/C6H6N2O2/c1-10-6(9)5-2-7-4-8-3-5/h2-4H,1H3 |

| InChIKey | XMVNUAHPLDBEJH-UHFFFAOYSA-N |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of methyl pyrimidine-5-carboxylate and its subsequent chemical transformations are governed by the electronic nature of the pyrimidine ring and the reactivity of the ester functionality.

Synthetic Pathways

The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry.[8] Methyl pyrimidine-5-carboxylate can be synthesized through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

A common laboratory-scale synthesis involves the esterification of 5-pyrimidinecarboxylic acid. This straightforward reaction is typically carried out by treating the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Diagram 2: Esterification of 5-Pyrimidinecarboxylic Acid

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. METHYL PYRIMIDINE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bu.edu.eg [bu.edu.eg]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl pyrimidine-5-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl pyrimidine-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical considerations, and detailed interpretation of the spectral data, offering field-proven insights into the structural elucidation of this heterocyclic compound.

Introduction

Methyl pyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The pyrimidine scaffold is a fundamental component of nucleobases and numerous pharmaceuticals, making the precise characterization of its derivatives paramount. ¹H NMR spectroscopy is an indispensable tool for confirming the molecular structure, assessing purity, and understanding the electronic environment of such compounds. This guide will provide a thorough examination of the ¹H NMR spectrum of Methyl pyrimidine-5-carboxylate, elucidating the rationale behind the observed chemical shifts and coupling patterns.

Theoretical Analysis of the ¹H NMR Spectrum

The structure of Methyl pyrimidine-5-carboxylate dictates a unique ¹H NMR spectrum. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property significantly influences the chemical shifts of the ring protons, causing them to resonate at a lower field (higher ppm) compared to benzene.

The molecule possesses three distinct types of protons:

-

Pyrimidine ring protons: H2, H4, and H6.

-

Methyl ester protons: -OCH₃

The electron-withdrawing nature of the nitrogen atoms at positions 1 and 3 deshields the adjacent protons (H2, H4, and H6). Furthermore, the methyl carboxylate group at position 5, also an electron-withdrawing group, further influences the electronic distribution within the ring, impacting the chemical shifts of the surrounding protons.

Based on these electronic effects, a qualitative prediction of the chemical shifts would be:

-

H2: Flanked by two nitrogen atoms, this proton is expected to be the most deshielded and therefore resonate at the furthest downfield position.

-

H4 and H6: These protons are adjacent to one nitrogen atom and are also influenced by the ester group. They are expected to be significantly deshielded, appearing downfield, likely in close proximity to each other.

-

-OCH₃ protons: These protons are on a methyl group attached to an oxygen atom and are expected to appear as a singlet in the upfield region of the spectrum.

Experimental Methodology: A Self-Validating Protocol

Obtaining a high-quality ¹H NMR spectrum necessitates meticulous sample preparation. The following protocol is designed to ensure reproducibility and accuracy.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-15 mg of high-purity Methyl pyrimidine-5-carboxylate. The purity of the sample is critical, as impurities will introduce extraneous signals.

-

Solvent: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Gentle vortexing can aid dissolution. Ensure no solid particles are present, as they can degrade the spectral resolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can often be used as a secondary reference.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

-

Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Standard acquisition parameters for ¹H NMR are typically sufficient. This includes a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Spectral Interpretation and Data Analysis

An exemplary ¹H NMR spectrum of Methyl pyrimidine-5-carboxylate is presented below, followed by a detailed analysis.

¹H NMR Spectrum (400 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 9.42 | s | 1H | H2 |

| B | 9.25 | s | 2H | H4, H6 |

| C | 4.01 | s | 3H | -OCH₃ |

Note: The provided data is a representative example. Actual chemical shifts may vary slightly depending on the solvent and concentration.

Detailed Peak Assignments and Rationale:

-

Signal A (δ 9.42, s, 1H): This singlet corresponds to the H2 proton . Its significant downfield shift is a direct consequence of the strong deshielding effect from the two adjacent electronegative nitrogen atoms. The absence of adjacent protons results in a singlet multiplicity.

-

Signal B (δ 9.25, s, 2H): This singlet, integrating to two protons, is assigned to the chemically equivalent H4 and H6 protons . Their downfield position is attributed to the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing pyrimidine ring. The equivalence of H4 and H6 leads to a single resonance. The coupling between H4 and H6 is a long-range coupling over four bonds, which is often very small or zero in pyrimidine systems, resulting in the observation of a singlet.[1][2]

-

Signal C (δ 4.01, s, 3H): This upfield singlet is characteristic of the methyl ester protons (-OCH₃) . The three protons are chemically equivalent and do not have any neighboring protons to couple with, hence they appear as a singlet. The electronegative oxygen atom causes a downfield shift compared to a typical methyl group on a carbon, but it is still significantly more shielded than the aromatic protons.

Visualization of Molecular Structure and Proton Assignments

Caption: Molecular structure of Methyl pyrimidine-5-carboxylate with proton assignments.

Troubleshooting and Advanced Considerations

Potential Impurities and Their Spectral Signatures

The synthesis of Methyl pyrimidine-5-carboxylate often involves the esterification of pyrimidine-5-carboxylic acid with methanol.[3][4] Potential impurities from this process include:

-

Pyrimidine-5-carboxylic acid (starting material): The carboxylic acid proton (-COOH) would appear as a very broad singlet, typically far downfield (>10 ppm). The pyrimidine proton signals would be at slightly different chemical shifts compared to the ester.

-

Methanol (reagent): A singlet for the methyl protons and a broad singlet for the hydroxyl proton would be observed. The chemical shift of the -OH proton is highly variable and depends on concentration and temperature.

-

Water: Will appear as a broad singlet, with a chemical shift that is solvent and temperature-dependent.

Solvent Effects

The choice of deuterated solvent can influence the chemical shifts of the protons.[5][6][7] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to anisotropic effects.[5] These shifts can be useful for resolving overlapping signals. For Methyl pyrimidine-5-carboxylate, using an aromatic solvent would likely shift the proton resonances to different extents, potentially allowing for the resolution of H4 and H6 if they were not perfectly equivalent.

Conclusion

The ¹H NMR spectrum of Methyl pyrimidine-5-carboxylate is a clear and informative representation of its molecular structure. The distinct chemical shifts of the pyrimidine and methyl ester protons are readily explained by the electronic effects within the molecule. The downfield signals of the aromatic protons are characteristic of the electron-deficient pyrimidine ring, while the upfield singlet confirms the presence of the methyl ester group. This guide provides a robust framework for the analysis of this important compound, underscoring the power of ¹H NMR spectroscopy in structural elucidation for both academic research and industrial drug development.

References

-

Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Science Publishing. [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]

-

NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Pergamon. [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. R Discovery. [Link]

-

Chemical shifts. University College London. [Link]

-

1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth. Modgraph. [Link]

-

How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Reddit. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

esterification - alcohols and carboxylic acids. Chemguide. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. reddit.com [reddit.com]

Introduction: The Structural Significance of Methyl pyrimidine-5-carboxylate

An In-depth Technical Guide to the ¹³C NMR Spectral Data of Methyl pyrimidine-5-carboxylate

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl pyrimidine-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer an in-depth interpretation grounded in the principles of NMR spectroscopy and extensive experience with heterocyclic compounds. We will explore the predicted chemical shifts, the structural reasoning behind them, and a robust protocol for acquiring high-quality spectral data.

Methyl pyrimidine-5-carboxylate (C₆H₆N₂O₂) is a heterocyclic compound featuring a pyrimidine core, a fundamental scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals[1][2]. Accurate structural elucidation is paramount in the development of novel therapeutics, and ¹³C NMR spectroscopy stands as a definitive tool for this purpose. It provides direct insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and their chemical environments. This information is critical for confirming molecular identity, assessing purity, and understanding electronic structure, which ultimately influences biological activity.

Predicted ¹³C NMR Spectral Analysis

While a formally published and assigned spectrum for this specific molecule is not universally indexed, we can confidently predict the ¹³C NMR chemical shifts based on foundational NMR principles and extensive spectral libraries of related pyrimidine derivatives[3][4]. The analysis of ¹³C NMR spectra hinges on the concept of the chemical shift (δ), which is highly sensitive to the local electronic environment of each carbon nucleus[5]. Factors such as hybridization, electronegativity of neighboring atoms, and resonance effects dictate the final ppm value[5].

The structure of Methyl pyrimidine-5-carboxylate contains six unique carbon atoms, and therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl pyrimidine-5-carboxylate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Carbonyl) | 164 - 168 | The carbonyl carbon is double-bonded to one oxygen and single-bonded to another, making it highly deshielded and placing it furthest downfield[5][6]. |

| C2 | 158 - 162 | This carbon is positioned between two electronegative nitrogen atoms, causing a significant downfield shift. Data for the parent pyrimidine shows C2 at ~157.3 ppm[4]. |

| C4 / C6 | 155 - 159 | These carbons are chemically equivalent in the parent pyrimidine (~156.8 ppm) but are rendered non-equivalent here by the C5-substituent. They are adjacent to one nitrogen atom, leading to a strong deshielding effect[4]. |

| C5 | 125 - 130 | This carbon is attached to the electron-withdrawing carboxylate group. While the parent pyrimidine C5 is at ~121.7 ppm, the substituent will shift it further downfield[4]. |

| O-CH₃ (Methyl) | 52 - 56 | This sp³-hybridized carbon is attached to an electronegative oxygen atom, placing it significantly downfield compared to a standard alkane carbon but upfield of the aromatic carbons[6]. |

Visual Correlation: Structure to Spectrum

To visually map the predicted spectral data to the molecular structure, the following diagram illustrates the direct relationship between each unique carbon atom and its expected chemical shift region.

Caption: Correlation of carbon atoms in Methyl pyrimidine-5-carboxylate to their predicted ¹³C NMR signals.

Field-Proven Experimental Protocol for Data Acquisition

The quality of NMR data is profoundly dependent on meticulous sample preparation and instrument setup. This protocol outlines a self-validating system to ensure high-resolution, accurate ¹³C NMR spectra.

Step 1: Sample Preparation & Purity Assessment

-

Rationale: The ¹³C isotope has a low natural abundance (~1.1%), and its nucleus has a smaller gyromagnetic ratio compared to ¹H, making the technique inherently less sensitive. Therefore, a higher sample concentration is required to obtain a good signal-to-noise ratio in a reasonable timeframe.

-

Protocol:

-

Accurately weigh 50-100 mg of high-purity Methyl pyrimidine-5-carboxylate. For small molecules (<1000 g/mol ), this amount is typically sufficient for a spectrum to be acquired within 20-60 minutes[7].

-

Ensure the sample is dry and free of residual solvents from synthesis, as these can introduce interfering signals.

-

Step 2: Solvent Selection and Dissolution

-

Rationale: Deuterated solvents are essential in NMR. The deuterium nucleus resonates at a different frequency from ¹H, rendering the solvent "invisible" in proton spectra. More importantly, the spectrometer's lock system uses the deuterium signal to stabilize the magnetic field, which is critical for high-resolution experiments.

-

Protocol:

-

Select a deuterated solvent in which the compound is highly soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic molecules.

-

In a small, clean vial, dissolve the sample in approximately 0.5-0.6 mL of the chosen solvent[8]. This volume corresponds to the optimal sample height (approx. 4 cm) for standard 5 mm NMR tubes[9].

-

Step 3: Sample Filtration and Transfer

-

Rationale: Undissolved particulate matter in the NMR tube severely disrupts the homogeneity of the magnetic field. This leads to broadened spectral lines, poor resolution, and artifacts that can obscure important signals[8].

-

Protocol:

-

Place a small, tight plug of glass wool into a Pasteur pipette.

-

Filter the sample solution directly into a clean, high-quality NMR tube. Ensure the final solution is transparent and free of any solids[8].

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

Step 4: Referencing and Data Acquisition

-

Rationale: Chemical shifts are measured relative to a standard reference compound to ensure data consistency across different spectrometers. Tetramethylsilane (TMS) is the universally accepted standard for organic solvents, with its ¹³C signal defined as 0.0 ppm[7].

-

Protocol:

-

While TMS can be added directly, it is often preferable to use the residual solvent peak as a secondary internal standard (e.g., CDCl₃ at 77.16 ppm). However, for ultimate precision, a small amount of TMS can be used.

-

Insert the sample into the spectrometer.

-

Perform standard instrument setup procedures: locking onto the deuterium signal, and shimming the magnetic field to optimize homogeneity.

-

Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each unique carbon atom[10]. The number of scans will depend on the sample concentration, with more scans improving the signal-to-noise ratio.

-

Conclusion

This guide provides a detailed framework for understanding, predicting, and acquiring the ¹³C NMR spectrum of Methyl pyrimidine-5-carboxylate. By integrating foundational principles with a validated experimental workflow, researchers can confidently utilize this powerful analytical technique for the unambiguous structural characterization of this and other vital heterocyclic compounds in their research and development pipelines.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Fiveable. Uses of 13C NMR Spectroscopy. [Link]

-

Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Slideshare. C-13 NMR Spectroscopy. [Link]

-

University College London. Sample Preparation for NMR. [Link]

-

University of California, Santa Barbara. NMR Sample Requirements and Preparation. [Link]

-

Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]

-

University of Liverpool. Applications of 13C NMR. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film.... [Link]

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Ghorab, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5006. [Link]